1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol
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Overview
Description
1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol is a complex organic compound with the molecular formula C25H44O10 . This compound is characterized by its long chain of ethylene glycol units terminated with a phenyl group and a hydroxyl group. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol and ethylene oxide.
Reaction Conditions:
Purification: The final product is purified using techniques such as distillation or chromatography to achieve the desired purity level.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the hydroxyl group to an alkane using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is utilized in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol involves its interaction with molecular targets and pathways . The compound can form hydrogen bonds and hydrophobic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological processes, making the compound useful in various research applications.
Comparison with Similar Compounds
1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol can be compared with other similar compounds, such as :
1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-amine: This compound has an amine group instead of a hydroxyl group, which alters its chemical reactivity and applications.
2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-ol: This compound lacks the phenyl group, making it less hydrophobic and altering its interaction with other molecules.
The uniqueness of this compound lies in its combination of a long ethylene glycol chain with a phenyl group and a hydroxyl group, providing a balance of hydrophilic and hydrophobic properties.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O10/c26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-35-24-25-4-2-1-3-5-25/h1-5,26H,6-24H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSWKGHIOXBMJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738829 |
Source
|
Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868594-48-3 |
Source
|
Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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